Pseudouridine

Catalog No.
S540543
CAS No.
1445-07-4
M.F
C9H12N2O6
M. Wt
244.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudouridine

CAS Number

1445-07-4

Product Name

Pseudouridine

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)

InChI Key

PTJWIQPHWPFNBW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridine; NSC 162405; NSC-162405; NSC162405.

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Pseudouridine is 244.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162405. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Uridine. It belongs to the ontological category of pseudouridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNA Therapy and Vaccine Development

Transfer RNA (tRNA) Stability and Function

mRNA Drug Candidates

Epitranscriptomics

Plant Development and Stress Responses

Disease Implications

Epigenetic Modifications

Biochemical and Structural Studies

RNA Stability

Pseudouridine is a modified nucleoside found predominantly in ribonucleic acid (RNA). It is characterized by the presence of a C-C bond between the ribose sugar's C1 and the uracil's C5, as opposed to the typical C1-N1 bond found in uridine. This structural modification imparts increased rotational freedom and conformational flexibility, enhancing the stability of RNA molecules. Pseudouridine is the most abundant RNA modification, playing crucial roles in various cellular processes such as translation, localization, and stabilization of RNA . It accounts for approximately 4% of nucleotides in yeast transfer RNA and is present across all three domains of life: bacteria, archaea, and eukaryotes .

Pseudouridine's impact on RNA function is multifaceted. The C-C bond and the extra hydrogen bond donor contribute to:

  • Increased stability: Pseudouridine modification can enhance RNA stability by improving base stacking and potentially reducing susceptibility to enzymatic degradation [].
  • Altered folding: The structural differences can influence RNA folding patterns, potentially affecting protein-RNA interactions and RNA function [].
  • Reduced immunogenicity: Pseudouridine incorporation in mRNA vaccines has been shown to reduce the immune system's response to the foreign RNA, leading to improved vaccine efficacy [].
, particularly with bisulfite. When treated with bisulfite, pseudouridine forms stable adducts that can interfere with reverse transcription processes, leading to nucleotide deletions . This reaction is significant for distinguishing pseudouridine from uridine due to their similar masses but different charges. The reaction conditions—including pH and temperature—can greatly influence the outcome of these reactions .

Additionally, pseudouridine can be involved in nucleophilic substitution reactions and can be synthesized through transglycosylation processes catalyzed by pseudouridine synthases .

Pseudouridine plays a critical role in enhancing the stability and functionality of RNA. It stabilizes RNA structures by forming additional hydrogen bonds with water molecules due to its unique imino group . This modification is essential for the proper functioning of various types of RNA, including ribosomal RNA, transfer RNA, and small nuclear RNA. Pseudouridine has been shown to fine-tune ribosome assembly and improve mRNA decoding during protein synthesis . Furthermore, it has implications in cellular stress responses; for instance, its levels increase during heat shock conditions to stabilize mRNA .

Pseudouridine is synthesized enzymatically through the action of pseudouridine synthases, which catalyze the conversion of uridine into pseudouridine. This process involves a transglycosylation reaction where the nucleobase undergoes structural rearrangement . Various synthetic routes have been explored in laboratory settings, including:

  • Chemical Modification: Utilizing reagents like bisulfite for selective modification.
  • Transglycosylation Reactions: Enzymatic methods that leverage specific synthases to facilitate conversion from uridine .

Pseudouridine has several applications in biotechnology and medicine:

  • mRNA Vaccines: Its derivatives are used in mRNA vaccines to enhance stability and reduce immunogenicity .
  • RNA Research: Pseudouridine modifications are utilized to study RNA dynamics and interactions within cellular systems.
  • Therapeutic Development: Understanding pseudouridine's role in disease mechanisms can lead to novel therapeutic strategies targeting RNA modifications.

Research on pseudouridine interactions focuses on its effects on RNA-protein complexes and its role in modulating biological processes. Studies indicate that pseudouridylation can influence protein translation efficiency by altering tRNA properties . Additionally, interaction studies involving bisulfite treatment have revealed how pseudouridine can be selectively labeled and quantified within complex RNA mixtures, providing insights into its functional roles in various biological contexts .

Pseudouridine shares similarities with several other modified nucleosides. Below are some notable compounds:

Compound NameStructure SimilarityUnique Features
UridineBase structureStandard nucleoside without modifications
5-MethylcytidineMethylated baseEnhances stability but lacks additional hydrogen bonds
DihydrouridineReduced double bondImportant for tRNA stability but less prevalent
2'-O-MethyluridineMethylated riboseCommonly found in eukaryotic rRNA

Pseudouridine's unique structural attributes—such as the extra hydrogen bond donor at N1—distinguish it from these compounds, allowing it to play specialized roles in RNA function and stability not shared by other modifications .

Pseudouridine represents one of the most abundant and functionally significant post-transcriptional modifications in ribonucleic acid molecules across all domains of life. This comprehensive analysis examines the intricate biosynthetic pathways and mechanisms underlying pseudouridine formation, with particular emphasis on the post-transcriptional isomerization process, glycal intermediate formation, mechanistic details of uracil rotation, energetics and kinetics of pseudouridylation, and isotope effects in mechanistic studies [1] [2] [3].

The biosynthesis of pseudouridine involves a complex series of enzymatic transformations that convert uridine residues within ribonucleic acid substrates to their carbon-glycoside isomers. This process requires sophisticated molecular machinery capable of recognizing specific uridine targets, catalyzing bond cleavage and formation, and ensuring the precise spatial repositioning of nucleotide bases. Understanding these mechanisms provides crucial insights into ribonucleic acid modification biology and has significant implications for therapeutic applications and biotechnological developments [4] [5] [6].

Post-Transcriptional Isomerization Process

The post-transcriptional isomerization of uridine to pseudouridine represents a fundamental modification reaction that occurs through two primary mechanistic pathways, each employing distinct enzymatic machinery and recognition strategies [7] [8] [9].

Ribonucleic Acid-Independent Pseudouridylation

The ribonucleic acid-independent mechanism relies exclusively on pseudouridine synthase enzymes that function as single polypeptide units capable of both substrate recognition and catalytic conversion. These enzymes belong to six distinct families: RluA, RsuA, TruA, TruB, TruD, and PUS10, each exhibiting specific substrate preferences and catalytic properties [10] [11] [12].

Pseudouridine synthases in the ribonucleic acid-independent pathway share a conserved structural architecture characterized by a central beta-sheet domain and critical active site residues, including an invariant aspartic acid residue that is absolutely essential for catalytic activity [13] [14]. The TruB family proteins specifically catalyze pseudouridine formation at position 55 in the TψC loop of transfer ribonucleic acid substrates, while TruA family enzymes target positions 38-40 in the anticodon loop [15] [16].

The enzymatic mechanism involves multiple steps beginning with substrate binding, followed by conformational changes that position the target uridine residue within the active site. The essential aspartic acid residue plays a crucial role in facilitating the isomerization reaction through nucleophilic or general base catalysis [17] [18]. Kinetic studies have demonstrated that the catalytic step represents the rate-limiting phase of the overall reaction, with typical rate constants ranging from 0.35 to 0.7 seconds⁻¹ [19] [20].

Ribonucleic Acid-Dependent Pseudouridylation

The ribonucleic acid-dependent mechanism operates through a more complex ribonucleoprotein assembly consisting of H/ACA box small nucleolar ribonucleic acid molecules and associated protein components. This system requires the coordinated action of guide ribonucleic acid molecules and catalytic proteins to achieve site-specific pseudouridylation [21] [22] [23].

The H/ACA box ribonucleoprotein complex utilizes base-pairing interactions between the guide ribonucleic acid and target substrate to establish specificity, while the protein components provide the catalytic machinery for uridine isomerization. This mechanism is particularly prevalent in eukaryotic systems and enables the modification of multiple target sites through the action of different guide ribonucleic acid molecules [24] [25] [26].

The recognition process involves the formation of a pseudouridylation pocket where the target uridine is positioned for modification. The catalytic mechanism shares fundamental similarities with ribonucleic acid-independent pseudouridylation, including the involvement of conserved aspartic acid residues and the formation of intermediate species during the isomerization reaction [27] [28] [29].

Mechanistic Diversity and Evolutionary Considerations

The existence of multiple mechanistic pathways for pseudouridine formation reflects the evolutionary importance of this modification and the diverse cellular contexts in which it functions. Prokaryotic organisms primarily utilize ribonucleic acid-independent mechanisms, while eukaryotes employ both pathways to achieve comprehensive modification of their ribonucleic acid populations [30] [31] [32].

The mechanistic diversity extends to the specific chemical pathways employed during catalysis, with evidence supporting multiple potential routes for uridine isomerization. Early mechanistic proposals included the Michael mechanism, involving nucleophilic attack at the C6 position of the pyrimidine ring, and the acylal mechanism, featuring nucleophilic attack at the C1′ position of the ribose moiety [33] [34] [35].

However, recent experimental evidence, particularly from kinetic isotope effect studies, has provided strong support for the glycal mechanism as the predominant pathway for pseudouridine formation across different enzyme families. This mechanism involves the formation of a glycal intermediate through deprotonation at the C2′ position, followed by base rotation and reattachment to form the carbon-glycosidic bond [36] [37] [38].

The Glycal Intermediate Formation

The formation of glycal intermediates represents a critical mechanistic feature of pseudouridine biosynthesis, providing the chemical basis for the isomerization of uridine to its carbon-glycoside isomer [39] [40] [41].

Chemical Basis of Glycal Formation

The glycal intermediate arises through the deprotonation of the C2′ position of the ribose sugar, catalyzed by the conserved aspartic acid residue present in all pseudouridine synthase active sites. This deprotonation event leads to the elimination of the uracil base and the formation of an unsaturated sugar intermediate with a double bond between C1′ and C2′ [42] [43] [44].

The formation of the glycal intermediate is supported by several lines of experimental evidence, including the observation of arabinose-containing products when 5-fluorouridine is used as a mechanistic probe. The arabinose configuration can only be achieved through the epimerization at C2′, which is readily explained by the formation of a glycal intermediate followed by reprotonation from the opposite face [45] [46] [47].

Kinetic isotope effect studies have provided definitive evidence for the involvement of C2′ deprotonation in the rate-limiting step of pseudouridylation. When deuterium is incorporated at the C2′ position, primary kinetic isotope effects are observed, with values ranging from 1.8 to 3.6 for different enzyme families [48] [49] [50].

Enzymatic Catalysis of Glycal Formation

The enzymatic machinery responsible for glycal formation is remarkably conserved across different pseudouridine synthase families, despite their limited sequence similarity. The essential aspartic acid residue serves as the general base that abstracts the proton from the C2′ position, while additional active site residues provide the proper geometric and electronic environment for catalysis [51] [52] [53].

The conserved aspartic acid residue is typically stabilized by a nearby arginine residue, which helps maintain the proper ionization state and positioning of the catalytic base. This arginine-aspartate pair represents a common motif in nucleotide-modifying enzymes and is critical for achieving the precise positioning required for C2′ deprotonation [54] [55] [56].

The formation of the glycal intermediate requires the simultaneous breaking of the nitrogen-glycosidic bond and the deprotonation of C2′. This concerted process is facilitated by the enzyme's ability to destabilize the substrate through induced conformational changes that weaken the glycosidic bond and increase the acidity of the C2′ proton [57] [58] [59].

Thermodynamic Considerations

The thermodynamic properties of glycal intermediate formation play a crucial role in determining the overall energetics of pseudouridylation. The formation of the glycal intermediate is energetically demanding, requiring the input of activation energy to overcome the barriers associated with bond breaking and proton abstraction [60] [61] [62].

However, the intermediate is stabilized by the enzyme through specific interactions with active site residues and the overall protein architecture. The lifetime of the glycal intermediate is sufficient to allow for the subsequent repositioning of the uracil base, but not so long as to lead to unwanted side reactions or product degradation [63].

The thermodynamic stability of the glycal intermediate varies depending on the specific enzyme family and substrate context. Some enzymes appear to form more stable intermediates than others, which may reflect differences in their catalytic mechanisms or the specific requirements of their target substrates.

Mechanistic Details of Uracil Rotation

The rotation of the uracil base during pseudouridine formation represents one of the most remarkable aspects of this enzymatic transformation, requiring the precise spatial repositioning of the nucleotide base to achieve the carbon-glycosidic linkage characteristic of pseudouridine.

Geometric Requirements for Base Rotation

The conversion of uridine to pseudouridine requires a 180-degree rotation of the uracil base around an axis passing through the N3 and C6 positions of the pyrimidine ring. This rotation must be accomplished while maintaining the base within the confines of the enzyme active site and ensuring proper positioning for the subsequent formation of the C5-C1′ bond.

The geometric constraints of this rotation are particularly challenging given the size of the uracil base relative to the active site cavity. Structural studies have revealed that pseudouridine synthases possess active sites that are carefully designed to accommodate the rotating base while preventing unwanted conformational changes that could lead to abortive reactions.

The rotation process is facilitated by the formation of the glycal intermediate, which effectively liberates the uracil base from its covalent attachment to the ribose sugar. This liberation provides the conformational freedom necessary for the base to undergo the required 180-degree rotation without encountering prohibitive steric clashes with the enzyme or ribose moiety.

Catalytic Assistance of Base Rotation

The rotation of the uracil base is not a spontaneous process but requires specific catalytic assistance from the enzyme to achieve the proper orientation for carbon-glycosidic bond formation. The enzyme provides this assistance through a combination of steric constraints, electrostatic interactions, and hydrophobic effects that guide the base through its rotational pathway.

Active site residues play crucial roles in facilitating base rotation by providing appropriately positioned interaction surfaces that stabilize specific orientations of the rotating base. Aromatic residues, particularly tyrosine and phenylalanine, are commonly found in pseudouridine synthase active sites and may participate in pi-stacking interactions with the uracil base during rotation.

The rotation process is also influenced by the overall dynamics of the enzyme-substrate complex, with conformational changes in the enzyme potentially providing additional space or altered interaction patterns that facilitate base movement. These dynamic aspects of the mechanism are still being investigated but appear to be important for achieving efficient catalysis.

Energetic Barriers and Transition States

The rotation of the uracil base involves the traversal of specific energy barriers associated with the breaking and forming of various non-covalent interactions. The height of these barriers determines the rate of the rotation process and contributes to the overall kinetics of pseudouridylation.

Computational studies have provided insights into the energetic landscape of base rotation, revealing the existence of multiple transition states and intermediate conformations during the rotation process. These calculations suggest that the rotation occurs through a series of discrete steps rather than a single continuous motion.

The energetic barriers for base rotation vary depending on the specific enzyme family and substrate context, with some systems exhibiting lower barriers than others. This variation may reflect differences in active site architecture or the specific strategies employed by different enzymes to facilitate base rotation.

Energetics and Kinetics of Pseudouridylation

The energetics and kinetics of pseudouridylation provide fundamental insights into the thermodynamic driving forces and temporal aspects of this critical ribonucleic acid modification reaction.

Thermodynamic Parameters

The thermodynamic parameters of pseudouridylation reveal that the overall reaction is energetically favorable, with the formation of pseudouridine being thermodynamically preferred over the retention of uridine in most contexts. The free energy change for the isomerization reaction is negative, indicating that the reaction proceeds spontaneously under standard conditions.

The enthalpy change associated with pseudouridylation varies depending on the specific base-pairing context and structural environment. Internal pseudouridine-adenosine base pairs exhibit enhanced stability compared to their uridine-adenosine counterparts, with stabilization energies averaging 1.7 kilocalories per mole. Terminal pseudouridine-adenosine pairs show somewhat lower stabilization energies of approximately 1.0 kilocalories per mole.

The entropy change associated with pseudouridylation is generally negative, reflecting the increased ordering of the ribonucleic acid structure that results from the formation of additional hydrogen bonds and enhanced base stacking interactions. This entropic cost is more than compensated by the favorable enthalpy changes, resulting in an overall favorable free energy change.

Kinetic Analysis

The kinetic analysis of pseudouridylation has revealed several important features of the reaction mechanism, including the identification of rate-limiting steps and the determination of catalytic efficiencies for different enzyme families. Pre-steady-state kinetic studies have provided detailed information about the temporal sequence of events during catalysis.

The rate constants for pseudouridine formation by different enzyme families fall within a relatively narrow range, typically between 0.35 and 0.7 seconds⁻¹. This uniformity suggests that the catalytic mechanism is highly conserved across different enzyme families, despite their limited sequence similarity.

The rate-limiting step of pseudouridylation has been identified as the catalytic conversion itself, rather than substrate binding or product release. This finding indicates that the chemical transformation is the most energetically demanding aspect of the overall reaction and represents the primary target for mechanistic optimization.

Temperature Effects

The temperature dependence of pseudouridylation provides important insights into the activation energy and thermodynamic parameters of the reaction. Studies with the pseudouridine synthase Pus7 have demonstrated that elevated temperatures can significantly enhance the rate of pseudouridylation, with rate increases of up to 18-fold observed when the temperature is raised from 30 to 42 degrees Celsius.

The temperature enhancement of pseudouridylation activity is particularly pronounced for substrates that are predicted to have significant secondary structure, suggesting that elevated temperatures facilitate the reaction by reducing the stability of inhibitory base-pairing interactions. This observation supports the concept that substrate accessibility is an important factor in determining the efficiency of pseudouridylation.

The optimal temperature for pseudouridylation activity represents a balance between enhanced reaction rates and enzyme stability. At temperatures above 50 degrees Celsius, the catalytic activity begins to decline due to enzyme denaturation, despite the continued presence of thermodynamic driving forces for the reaction.

Isotope Effects in Mechanistic Studies

Isotope effects have proven to be invaluable tools for elucidating the mechanistic details of pseudouridylation, providing definitive evidence for specific chemical processes and revealing the identity of rate-limiting steps.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects observed in pseudouridylation studies have provided the most compelling evidence for the glycal mechanism of uridine isomerization. When deuterium is substituted for hydrogen at the C2′ position of the ribose sugar, significant primary isotope effects are observed, with values ranging from 1.8 to 3.6 for different kinetic parameters.

The magnitude of these isotope effects is consistent with the breaking of a carbon-hydrogen bond in the rate-limiting step of the reaction, specifically supporting the deprotonation of C2′ as a crucial mechanistic event. The observation of primary isotope effects for both maximum velocity and the ratio of maximum velocity to the Michaelis constant indicates that C2′ deprotonation is involved in both the catalytic step and substrate binding.

Different pseudouridine synthase families exhibit similar primary isotope effects, suggesting that the glycal mechanism is universally employed across the enzyme superfamily. The TruB enzyme shows a primary isotope effect of 2.5 for maximum velocity and 3.6 for the velocity-to-Michaelis constant ratio, while RluA exhibits values of 1.8 and 2.2, respectively.

Secondary Isotope Effects

Secondary isotope effects in pseudouridylation studies provide additional mechanistic information about bond-forming and bond-breaking processes that are not directly involved in the rate-limiting step. These effects are typically smaller in magnitude than primary effects but can still provide valuable insights into the reaction mechanism.

Oxygen-18 isotope effects have been employed to investigate the role of water molecules in the pseudouridylation mechanism. These studies have revealed that water incorporation occurs directly from the solvent during the reaction, rather than through the hydrolysis of covalent enzyme-substrate intermediates.

Carbon-13 and nitrogen-15 isotope effects have been used to probe the dynamics of base rotation and proton transfer processes during pseudouridylation. These studies suggest that the rotation of the uracil base involves significant changes in the electronic environment of the pyrimidine ring, consistent with the formation of glycal intermediates.

Mechanistic Implications

The pattern of isotope effects observed in pseudouridylation studies has provided definitive evidence for the glycal mechanism while effectively ruling out alternative mechanistic proposals. The observation of primary isotope effects for C2′ deprotonation, combined with the absence of isotope effects for other positions, strongly supports the glycal pathway.

The isotope effect data have also provided insights into the timing of various mechanistic events, suggesting that C2′ deprotonation occurs concurrently with or immediately following the breaking of the nitrogen-glycosidic bond. This temporal relationship is consistent with a concerted mechanism in which multiple bond-breaking and bond-forming processes occur simultaneously.

The mechanistic implications of isotope effect studies extend beyond the immediate chemical transformation to include insights into enzyme evolution and the optimization of catalytic efficiency. The conservation of the glycal mechanism across different enzyme families suggests that this pathway represents an optimal solution to the chemical challenges of uridine isomerization.

Experimental Methodologies

The determination of isotope effects in pseudouridylation studies requires sophisticated experimental approaches that can accurately measure small differences in reaction rates. The synthesis of isotopically labeled substrates represents a significant technical challenge, requiring the preparation of ribonucleic acid molecules with specific isotopic substitutions.

The incorporation of deuterium at the C2′ position is typically achieved through chemical synthesis of labeled nucleotides followed by their incorporation into ribonucleic acid substrates through in vitro transcription or enzymatic ligation. The resulting labeled substrates must be carefully purified and characterized to ensure that the isotopic substitution is complete and does not affect other aspects of the molecular structure.

The measurement of isotope effects requires precise kinetic analysis under carefully controlled conditions, with particular attention to temperature, pH, and ionic strength. The small magnitude of some isotope effects necessitates the use of highly sensitive analytical methods and statistical analysis to achieve reliable results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

244.06953611 g/mol

Monoisotopic Mass

244.06953611 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R0R6H6KEG

Other CAS

1445-07-4

Wikipedia

Pseudouridine

Dates

Last modified: 08-15-2023
1: Spenkuch F, Motorin Y, Helm M. Pseudouridine: still mysterious, but never a fake (uridine)! RNA Biol. 2014;11(12):1540-54. doi: 10.4161/15476286.2014.992278. Review. PubMed PMID: 25616362; PubMed Central PMCID: PMC4615568.
2: Yu YT, Meier UT. RNA-guided isomerization of uridine to pseudouridine--pseudouridylation. RNA Biol. 2014;11(12):1483-94. doi: 10.4161/15476286.2014.972855. Review. PubMed PMID: 25590339; PubMed Central PMCID: PMC4615163.
3: Durairaj A, Limbach PA. Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. Anal Chim Acta. 2008 Aug 15;623(2):117-25. doi: 10.1016/j.aca.2008.06.027. Review. PubMed PMID: 18620915; PubMed Central PMCID: PMC2597214.
4: Hamma T, Ferré-D'Amaré AR. Pseudouridine synthases. Chem Biol. 2006 Nov;13(11):1125-35. Review. PubMed PMID: 17113994.
5: Ge J, Yu YT. RNA pseudouridylation: new insights into an old modification. Trends Biochem Sci. 2013 Apr;38(4):210-8. doi: 10.1016/j.tibs.2013.01.002. Review. PubMed PMID: 23391857; PubMed Central PMCID: PMC3608706.
6: Li X, Ma S, Yi C. Pseudouridine: the fifth RNA nucleotide with renewed interests. Curr Opin Chem Biol. 2016 Aug;33:108-16. doi: 10.1016/j.cbpa.2016.06.014. Review. PubMed PMID: 27348156.
7: Ofengand J. Ribosomal RNA pseudouridines and pseudouridine synthases. FEBS Lett. 2002 Mar 6;514(1):17-25. Review. Erratum in: FEBS Lett 2002 Apr 24;517(1-3):287. PubMed PMID: 11904174.
8: Charette M, Gray MW. Pseudouridine in RNA: what, where, how, and why. IUBMB Life. 2000 May;49(5):341-51. Review. PubMed PMID: 10902565.
9: Chen K, Zhao BS, He C. Nucleic Acid Modifications in Regulation of Gene Expression. Cell Chem Biol. 2016 Jan 21;23(1):74-85. doi: 10.1016/j.chembiol.2015.11.007. Review. PubMed PMID: 26933737; PubMed Central PMCID: PMC4779186.
10: Ofengand J, Malhotra A, Remme J, Gutgsell NS, Del Campo M, Jean-Charles S, Peil L, Kaya Y. Pseudouridines and pseudouridine synthases of the ribosome. Cold Spring Harb Symp Quant Biol. 2001;66:147-59. Review. PubMed PMID: 12762017.
11: Pieńkowska J, Szweykowska-Kulińska Z. [Pseudouridine synthases--enzymes introducing the most abundant modified nucleoside in nucleic acids--pseudouridine]. Postepy Biochem. 2001;47(3):232-42. Review. Polish. PubMed PMID: 11908092.
12: Gilbert WV, Bell TA, Schaening C. Messenger RNA modifications: Form, distribution, and function. Science. 2016 Jun 17;352(6292):1408-12. doi: 10.1126/science.aad8711. Review. PubMed PMID: 27313037; PubMed Central PMCID: PMC5094196.
13: Karijolich J, Yi C, Yu YT. Transcriptome-wide dynamics of RNA pseudouridylation. Nat Rev Mol Cell Biol. 2015 Oct;16(10):581-5. doi: 10.1038/nrm4040. Review. PubMed PMID: 26285676.
14: McMahon M, Contreras A, Ruggero D. Small RNAs with big implications: new insights into H/ACA snoRNA function and their role in human disease. Wiley Interdiscip Rev RNA. 2015 Mar-Apr;6(2):173-89. doi: 10.1002/wrna.1266. Review. PubMed PMID: 25363811; PubMed Central PMCID: PMC4390053.
15: De Clercq E. C-Nucleosides To Be Revisited. J Med Chem. 2016 Mar 24;59(6):2301-11. doi: 10.1021/acs.jmedchem.5b01157. Review. PubMed PMID: 26513594.
16: Hamilton CS, Spedaliere CJ, Ginter JM, Johnston MV, Mueller EG. The roles of the essential Asp-48 and highly conserved His-43 elucidated by the pH dependence of the pseudouridine synthase TruB. Arch Biochem Biophys. 2005 Jan 1;433(1):322-34. Review. PubMed PMID: 15581587.
17: Durant PC, Davis DR. The effect of pseudouridine and pH on the structure and dynamics of the anticodon stem-loop of tRNA(Lys,3). Nucleic Acids Symp Ser. 1997;(36):56-7. Review. PubMed PMID: 9478205.
18: Hur S, Stroud RM, Finer-Moore J. Substrate recognition by RNA 5-methyluridine methyltransferases and pseudouridine synthases: a structural perspective. J Biol Chem. 2006 Dec 22;281(51):38969-73. Review. PubMed PMID: 17085441.
19: Bakin AV, Ofengand J. Mapping of pseudouridine residues in RNA to nucleotide resolution. Methods Mol Biol. 1998;77:297-309. Review. PubMed PMID: 9770678.
20: Wu G, Yu AT, Kantartzis A, Yu YT. Functions and mechanisms of spliceosomal small nuclear RNA pseudouridylation. Wiley Interdiscip Rev RNA. 2011 Jul-Aug;2(4):571-81. doi: 10.1002/wrna.77. Review. PubMed PMID: 21957045; PubMed Central PMCID: PMC4161978.

Explore Compound Types